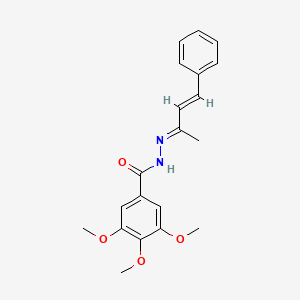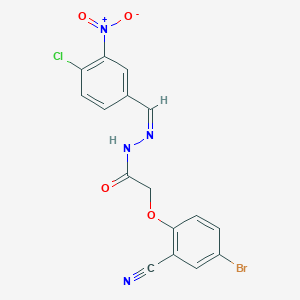
5-bromo-N'-(2,4-dimethoxybenzylidene)nicotinohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N'-(2,4-dimethoxybenzylidene)nicotinohydrazide, commonly referred to as BDMBH, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BDMBH is a hydrazone derivative of nicotinic acid, and its synthesis method involves the condensation of 2,4-dimethoxybenzaldehyde with nicotinohydrazide in the presence of bromine.
作用机制
BDMBH has been shown to act as a potent inhibitor of histone deacetylase (HDAC) enzymes, which play a crucial role in regulating gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, HDAC inhibitors have been shown to improve cognitive function and reduce beta-amyloid plaque accumulation in Alzheimer's disease. BDMBH also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
BDMBH has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth, reduction of beta-amyloid plaque accumulation, and improvement of glucose uptake and insulin sensitivity. BDMBH has also been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function.
实验室实验的优点和局限性
One of the advantages of using BDMBH in lab experiments is its potent inhibitory effect on HDAC enzymes, which makes it a promising candidate for cancer and Alzheimer's disease research. However, one of the limitations of using BDMBH is its limited solubility in water, which can make it challenging to administer in vivo.
未来方向
There are several future directions for BDMBH research, including exploring its potential therapeutic applications in other diseases such as Parkinson's disease, multiple sclerosis, and Huntington's disease. Additionally, further research is needed to optimize the synthesis method of BDMBH to increase the yield and purity of the product. Finally, more studies are needed to investigate the pharmacokinetics and toxicity of BDMBH in vivo to determine its safety and efficacy as a potential therapeutic agent.
Conclusion:
In conclusion, BDMBH is a unique chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. BDMBH acts as a potent inhibitor of HDAC enzymes and activates the AMPK pathway, which plays a crucial role in regulating glucose and lipid metabolism. Despite its limited solubility in water, BDMBH has several advantages for lab experiments, including its potent inhibitory effect on HDAC enzymes. Further research is needed to explore the potential therapeutic applications of BDMBH in other diseases and optimize its synthesis method to increase the yield and purity of the product.
合成方法
The synthesis of BDMBH involves the reaction of 2,4-dimethoxybenzaldehyde with nicotinohydrazide in the presence of bromine. The reaction yields a yellow crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane. The synthesis of BDMBH has been optimized using different conditions such as solvent, temperature, and reaction time to increase the yield and purity of the product.
科学研究应用
BDMBH has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. BDMBH has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, BDMBH has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. Additionally, BDMBH has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models.
属性
IUPAC Name |
5-bromo-N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3/c1-21-13-4-3-10(14(6-13)22-2)8-18-19-15(20)11-5-12(16)9-17-7-11/h3-9H,1-2H3,(H,19,20)/b18-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBJJSFZGSOYQO-LSCVHKIXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)C2=CC(=CN=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N\NC(=O)C2=CC(=CN=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B5916896.png)

![2-[4-(benzyloxy)phenoxy]-N'-(3,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B5916905.png)


![4-bromo-N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B5916920.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B5916943.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5916950.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5916952.png)

![5-bromo-N'-[4-(diethylamino)benzylidene]nicotinohydrazide](/img/structure/B5916965.png)
![5-bromo-N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B5916968.png)
![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide](/img/structure/B5916973.png)